Physical and chemical properties of glutaconic acid dimethyl ester
Physical and chemical properties of glutaconic acid dimethyl ester
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Glutaconate
Executive Summary
Dimethyl glutaconate (DMG), a diester of pent-2-enedioic acid, is a versatile and highly valuable building block in modern organic synthesis. Its unique structure, featuring an α,β-unsaturated system, makes it a potent Michael acceptor and a key precursor in a variety of synthetic transformations. This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of dimethyl glutaconate, tailored for researchers, scientists, and professionals in drug development. We will explore its core reactivity, detail key synthetic applications with mechanistic insights, provide validated experimental protocols, and summarize essential safety and handling procedures. The information herein is designed to serve as a comprehensive resource, enabling chemists to effectively harness the synthetic potential of this important reagent.
Introduction to Dimethyl Glutaconate
Dimethyl glutaconate, systematically named dimethyl pent-2-enedioate, is an organic compound that serves as a pivotal intermediate in the synthesis of complex molecular architectures.[1] Its utility stems from the presence of multiple reactive sites: two ester functionalities and a conjugated carbon-carbon double bond. This arrangement allows for a diverse range of chemical modifications, making it a staple reagent for constructing heterocyclic compounds, substituted aromatics, and functionalized glutarate derivatives.[1] The compound typically exists as a mixture of trans and cis geometric isomers, a factor that can be relevant in stereoselective synthesis.
Physicochemical Properties
A thorough understanding of the physical properties of dimethyl glutaconate is fundamental to its application in a laboratory setting. These properties dictate choices regarding reaction conditions, purification methods, and storage. The key physicochemical data for dimethyl glutaconate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5164-76-1 | [1][2] |
| Molecular Formula | C₇H₁₀O₄ | [1][2] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| Appearance | Colorless oil / liquid | [1] |
| Density | 1.124 g/mL at 20 °C | [1] |
| Boiling Point | 192.8 °C (Predicted) | [1][3] |
| Refractive Index | n20/D 1.452 | [1] |
| Flash Point | >100 °C | [1] |
| Solubility | Slightly soluble in Chloroform, Methanol | [1] |
| Isomeric Composition | Typically ~83% trans and ~17% cis |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity, purity, and isomeric ratio of dimethyl glutaconate. The following sections describe the expected spectral features based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of dimethyl glutaconate, allowing for unambiguous assignment of its constitution and stereochemistry.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the trans and cis isomers. For the dominant trans isomer, the vinylic protons would appear as doublet of doublets with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-alkene. The methylene protons adjacent to the double bond would appear as a doublet, coupled to one of the vinylic protons. Two distinct singlets would correspond to the two non-equivalent methoxy groups of the esters.
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¹³C NMR: The carbon NMR spectrum would display signals for the two ester carbonyl carbons (~165-175 ppm), the two sp² hybridized vinylic carbons (~120-150 ppm), the sp³ hybridized methylene carbon (~30-40 ppm), and the two methoxy carbons (~50-55 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of dimethyl glutaconate is characterized by the following absorptions:
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C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹, indicative of the ester carbonyl groups.
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C=C Stretch: A medium intensity band around 1655 cm⁻¹, corresponding to the carbon-carbon double bond.
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C-O Stretch: Strong bands in the 1300-1150 cm⁻¹ region, arising from the C-O single bond stretching of the ester groups.
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C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
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Molecular Ion: The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z = 158.
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Key Fragments: Common fragmentation pathways would include the loss of a methoxy radical (•OCH₃) to give a peak at m/z = 127, and the loss of a carbomethoxy group (•COOCH₃) resulting in a peak at m/z = 99.
Chemical Properties and Synthetic Applications
The reactivity of dimethyl glutaconate is dominated by its α,β-unsaturated diester framework, which allows it to participate in a wide array of synthetically useful transformations.
Core Reactivity as a Michael Acceptor
The electron-withdrawing nature of the two ester groups polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. This classic Michael acceptor reactivity is foundational to its use in forming new carbon-carbon and carbon-heteroatom bonds.
Key Synthetic Transformations
Dimethyl glutaconate is a precursor for a variety of complex molecules, particularly heterocyclic systems.
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Inverse-Electron-Demand Diels-Alder Reactions: Dimethyl glutaconate acts as an excellent dienophile in reactions with electron-rich dienes. A notable example is its reaction with salicaldehyde in the presence of piperidine, which generates a coumarin-fused diene, a valuable intermediate for further synthesis.[1][3] The electron-deficient nature of the alkene in DMG is the causal factor for its high reactivity in this type of cycloaddition.
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Palladium-Catalyzed Heck–Matsuda Arylation: This reaction provides a direct and versatile method for synthesizing 3-arylglutaconic acid derivatives.[4][5] The protocol uses arenediazonium tosylates as the aryl source and a palladium(II) acetate catalyst. This approach is superior to many traditional methods because it avoids the need for organometallic reagents and often proceeds under mild conditions, allowing for the rapid generation of compound libraries.[4][5]
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Tandem Annulation Reactions: Under base-catalyzed conditions, dimethyl glutaconate can undergo tandem [3+3] or [3+2+1] annulation reactions with other α,β-unsaturated carbonyl compounds. These complex, one-pot transformations are highly efficient for constructing polycyclic frameworks such as phenanthridinones and other substituted benzenes.[1]
Caption: Key Synthetic Pathways of Dimethyl Glutaconate.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and analysis of dimethyl glutaconate.
Synthesis via Fischer Esterification
This protocol describes the synthesis of dimethyl glutaconate from glutaconic acid and methanol, a self-validating system where reaction completion can be monitored by techniques like TLC or GC.[1]
Step-by-Step Methodology:
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Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glutaconic acid (1.0 eq), methanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq).
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Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting glutaconic acid is consumed.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Aqueous Workup: Dilute the residue with diethyl ether and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Wash subsequently with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by vacuum distillation to obtain dimethyl glutaconate as a colorless liquid. A reported yield for a similar process is 91.5%.[1]
Caption: Synthesis and Purification Workflow.
Purity Analysis by Gas Chromatography (GC)
The purity and isomeric ratio of the final product should be confirmed by Gas Chromatography.
-
Sample Preparation: Prepare a dilute solution of the dimethyl glutaconate sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC instrument.
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Analysis: Use a standard non-polar column (e.g., HP-5 or equivalent) and a suitable temperature program. The cis and trans isomers should resolve into two distinct peaks.
-
Quantification: The relative area of the peaks can be used to determine the isomeric ratio and the overall purity of the sample, which is typically ≥95.0%.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure safety and maintain the integrity of dimethyl glutaconate.
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General Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.[6] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Storage: Store in a cool, dry, dark place in a tightly sealed container.[1][7] The compound is classified as a combustible liquid (Storage Class 10).[1] Long-term exposure to air and light should be avoided as it may lead to the formation of potentially explosive peroxides.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous or explosive reactions.[6][7]
-
Environmental Hazards: Dimethyl glutaconate is classified as harmful to aquatic life with long-lasting effects (H412). Avoid release into the environment.
Conclusion
Dimethyl glutaconate is a functionally rich and synthetically versatile molecule. Its well-defined physical properties, predictable spectroscopic features, and diverse chemical reactivity make it an indispensable tool for organic chemists. From its role as a Michael acceptor to its application in complex cycloaddition and cross-coupling reactions, dimethyl glutaconate provides efficient pathways to valuable chemical entities. This guide has consolidated the essential technical information required for its effective and safe use, underscoring its continued importance in academic research and the development of new pharmaceuticals.
References
-
Chemical Properties of Diethyl glutaconate (CAS 2049-67-4) - Cheméo. (URL: [Link])
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Dimethyl glutaconate | CAS#:5164-76-1 | Chemsrc. (URL: [Link])
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New Entry to 3-Arylglutaconic Acid Derivatives - Thieme Chemistry. (URL: [Link])
-
Flexible Entry into 3-Arylpent-2-enedioic Acids via Heck–Matsuda Arylation of Dimethyl Glutaconate with Arenediazonium Tosylates. (URL: [Link])
-
Infrared Spectroscopy. (URL: [Link])
Sources
- 1. Dimethyl glutaconate CAS#: 5164-76-1 [m.chemicalbook.com]
- 2. Dimethyl Glutaconate (~25% cis) | LGC Standards [lgcstandards.com]
- 3. Dimethyl glutaconate | CAS#:5164-76-1 | Chemsrc [chemsrc.com]
- 4. New Entry to 3-Arylglutaconic Acid Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. fishersci.se [fishersci.se]
- 7. datasheets.scbt.com [datasheets.scbt.com]
